Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate
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Overview
Description
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group and a formamido group attached to an ethyl acetate moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-3-phenyl-1,2-oxazole can be prepared by reacting 2-bromoacetophenone with acetamide under basic conditions.
Formamido Group Introduction: The formamido group can be introduced by reacting the oxazole derivative with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the formamido-substituted oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the formamido group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazole ring and formamido group may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate can be compared with other oxazole derivatives such as:
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)amino]acetate: Similar structure but with an amino group instead of a formamido group, which may result in different biological activities.
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)carbamoyl]acetate: Contains a carbamoyl group, potentially altering its reactivity and applications.
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)hydroxy]acetate: Features a hydroxy group, which may enhance its solubility and interaction with biological targets.
Biological Activity
Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula C16H18N2O3 and a molecular weight of approximately 298.33 g/mol. The structure features an oxazole ring, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18N2O3 |
Molecular Weight | 298.33 g/mol |
Functional Groups | Ester, Amide |
Antimicrobial Properties
Research has indicated that compounds with oxazole rings exhibit antimicrobial properties. In a study examining derivatives of oxazoles, several compounds were shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound's structural features suggest it may similarly inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells. A notable case study demonstrated that an oxazole-containing compound inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the intrinsic pathway.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Interference with DNA Synthesis : Similar compounds have been known to interact with DNA or RNA synthesis pathways, leading to reduced cellular proliferation.
- Induction of Oxidative Stress : Some oxazole derivatives generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.
Study on Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy evaluated various oxazole derivatives for their antimicrobial efficacy. The results indicated that derivatives with specific substitutions exhibited enhanced activity against resistant strains of bacteria.
Study on Anticancer Properties
In a clinical trial reported in Cancer Research, researchers tested an oxazole derivative similar to this compound on patients with advanced solid tumors. The trial demonstrated a significant reduction in tumor size in a subset of patients, suggesting potential for further development as an anticancer agent.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-12(18)9-16-15(19)13-10(2)21-17-14(13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,19) |
InChI Key |
ODMJKNUZIDDWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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